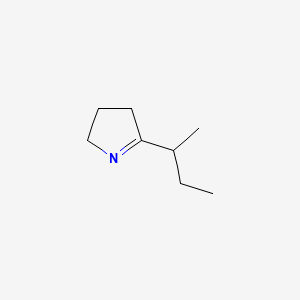![molecular formula C11H21NaO5 B574676 sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate CAS No. 165038-54-0](/img/structure/B574676.png)
sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate is a chemical compound with the molecular formula C11H21NaO5. It is known for its unique structure, which includes multiple ether linkages and a sodium salt of acetic acid. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate typically involves the reaction of propylene glycol derivatives with sodium acetate. The process begins with the preparation of 1-(1-propoxypropan-2-yloxy)propan-2-ol, which is then reacted with acetic acid in the presence of a sodium base to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and catalysts to facilitate the reaction and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The ether linkages in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and ethers.
Substitution: Various substituted ethers and esters.
Wissenschaftliche Forschungsanwendungen
Sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ether linkages allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and stability. The sodium ion plays a role in maintaining the compound’s solubility and ionic balance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: Similar structure but lacks the sodium ion.
Tri(propylene glycol) propyl ether: Contains similar ether linkages but different functional groups.
1-(1-methoxypropan-2-yloxy)propan-2-yl prop-2-enoate: Similar ether structure but with a different ester group
Uniqueness
Sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate is unique due to its combination of ether linkages and a sodium salt of acetic acid. This structure imparts distinctive chemical properties, making it valuable in various applications where solubility, stability, and reactivity are crucial .
Eigenschaften
CAS-Nummer |
165038-54-0 |
|---|---|
Molekularformel |
C11H21NaO5 |
Molekulargewicht |
256.274 |
IUPAC-Name |
sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate |
InChI |
InChI=1S/C11H22O5.Na/c1-4-5-14-6-9(2)15-7-10(3)16-8-11(12)13;/h9-10H,4-8H2,1-3H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
WIMLNTLINAPZNO-UHFFFAOYSA-M |
SMILES |
CCCOCC(C)OCC(C)OCC(=O)[O-].[Na+] |
Synonyme |
SODIUM PROPOXY PPG-2 ACETATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate](/img/structure/B574596.png)

![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine](/img/structure/B574599.png)







